Phenol, 4-methoxy-3,5-dimethyl-, methylcarbamate
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Overview
Description
Phenol, 4-methoxy-3,5-dimethyl-, methylcarbamate is an organic compound with the molecular formula C11H15NO3. It is characterized by the presence of a phenol group substituted with methoxy, dimethyl, and methylcarbamate groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methoxy-3,5-dimethyl-, methylcarbamate typically involves the reaction of 4-methoxy-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methoxy-3,5-dimethylphenol+methyl isocyanate→Phenol, 4-methoxy-3,5-dimethyl-, methylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of catalysts and specific temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methoxy-3,5-dimethyl-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Phenol, 4-methoxy-3,5-dimethyl-, methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-methoxy-3,5-dimethyl-, methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3,5-dimethyl-, methylcarbamate
- Phenol, 4-methoxy-3-(methoxymethyl)-
Uniqueness
Phenol, 4-methoxy-3,5-dimethyl-, methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
6419-92-7 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)14-4/h5-6H,1-4H3,(H,12,13) |
InChI Key |
SNTHXIMQUFQFST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)OC(=O)NC |
Origin of Product |
United States |
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